

# Investigating the Oral Bioavailability of Chmflflt3-122: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Chmfl-flt3-122 |           |
| Cat. No.:            | B606659        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of **Chmfl-flt3-122**, a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for FLT3-ITD positive Acute Myeloid Leukemia (AML).

## **Quantitative Pharmacokinetic Data**

The oral bioavailability of **Chmfl-flt3-122** has been determined to be 30% in preclinical studies. [1][2][3] The key pharmacokinetic parameters following a single oral administration of 50 mg/kg and a single intravenous administration of 5 mg/kg in Sprague-Dawley rats are summarized in the table below.



| Parameter                 | Oral Administration (50 mg/kg) | Intravenous<br>Administration (5 mg/kg) |
|---------------------------|--------------------------------|-----------------------------------------|
| Tmax (h)                  | 4.0 ± 2.8                      | 0.083 (5 min)                           |
| Cmax (ng/mL)              | 709.3 ± 138.6                  | 1006.7 ± 225.1                          |
| AUC (0-t) (ng·h/mL)       | 7068.4 ± 1926.2                | 2118.6 ± 404.3                          |
| AUC (0-∞) (ng·h/mL)       | 7227.8 ± 2028.9                | 2125.1 ± 405.2                          |
| t1/2 (h)                  | 6.8 ± 2.1                      | 3.5 ± 0.9                               |
| MRT (0-t) (h)             | 8.7 ± 1.2                      | 2.5 ± 0.5                               |
| Vz (L/kg)                 | -                              | $4.9 \pm 0.8$                           |
| CLz (L/h/kg)              | -                              | 2.4 ± 0.5                               |
| Oral Bioavailability (F%) | 30%                            | -                                       |

# **Experimental Protocols**In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of Chmfl-flt3-122 was assessed in male Sprague-Dawley rats.[1]

- Animal Model: Male Sprague-Dawley rats, weighing between 200 and 250g, were used for the studies.
- Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

#### Dosing:

- Oral Administration: A single dose of 50 mg/kg of Chmfl-flt3-122, formulated in 0.5% carboxymethylcellulose sodium (CMC-Na), was administered by oral gavage.
- Intravenous Administration: A single dose of 5 mg/kg of Chmfl-flt3-122, dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, was administered via the tail vein.



- Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at various time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
- Analytical Method: Plasma concentrations of Chmfl-flt3-122 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

## In Vivo Efficacy Studies

The anti-tumor efficacy of orally administered **Chmfl-flt3-122** was evaluated in a xenograft model.[1][2]

- Animal Model: Female nude mice were used for the xenograft studies.[1]
- Cell Line: The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used to establish the tumors.
- Tumor Implantation: MV4-11 cells were subcutaneously injected into the flanks of the mice.
- Treatment: Once the tumors reached a palpable size, mice were treated with Chmfl-flt3-122
  at a dose of 50 mg/kg, administered orally once daily.[1][2]
- Efficacy Evaluation: Tumor growth was monitored regularly, and the efficacy of the treatment was assessed by measuring the tumor volume over time.

# Visualizations FLT3-ITD Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cancer cell proliferation and survival. **Chmfl-flt3-122** exerts its therapeutic effect by inhibiting this aberrant signaling.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. researchgate.net [researchgate.net]
- 2. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the Oral Bioavailability of Chmfl-flt3-122: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606659#investigating-the-oral-bioavailability-of-chmfl-flt3-122]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com